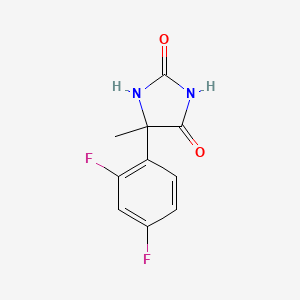

5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives, including those similar to 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione, often involves multi-step chemical processes. For instance, a simple two-step synthesis process has been described for 5-amino-3-methylimidazolidine-2,4-dione derivatives, showcasing the versatility in synthesizing imidazolidine derivatives through addition reactions followed by further chemical modifications (Witchard & Watson, 2010).

Molecular Structure Analysis

Studies on the molecular structure of imidazolidine-2,4-dione derivatives reveal detailed insights into their geometry and electronic structure. Computational modeling and spectroscopic techniques such as FT-IR, FT-Raman, and DFT studies have been employed to explore their molecular geometry, indicating significant stability and hydrogen bonding capabilities which could influence their biological activity (Sevvanthi et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione and its derivatives has been explored through various reactions. For example, reactions with Grignard reagents and organometallic reagents show selective 1,2-addition products, highlighting the compound's reactivity towards synthesis of complex molecules (Akeng'a & Read, 2005).

Applications De Recherche Scientifique

Corrosion Inhibition

One study explores the corrosion inhibition performance of thiazolidinedione derivatives for mild steel in hydrochloric acid solution. These inhibitors demonstrated increased efficiency with concentration, indicating their potential as effective corrosion inhibitors. The adsorption of these inhibitors on the steel surface was found to follow the Langmuir adsorption isotherm, with both theoretical and experimental results showing consistency (M. Yadav et al., 2015).

Solid Phase Extraction

Another study used modified activated carbons for the solid-phase extraction of copper and lead ions, demonstrating the utility of such compounds in environmental and analytical chemistry. This approach showed high recovery efficiencies for these metals, suggesting the application of similar compounds in the purification and analysis of environmental samples (M. Ghaedi et al., 2008).

Synthesis and Applications of Glycolurils

Glycolurils and their analogues, which are structurally related to imidazolidinediones, have found extensive use in various fields, including pharmacology and supramolecular chemistry. These compounds serve as building blocks for developing pharmacologically active substances and materials with unique properties, highlighting the importance of synthetic advancements in this area (A. Kravchenko et al., 2018).

Quantum Mechanical and Spectroscopic Studies

Quantum mechanical and spectroscopic analyses of diphenylimidazolidinediones have provided insights into their structural, vibrational, and electronic properties. Such studies not only contribute to a deeper understanding of these compounds at the molecular level but also assist in predicting their reactivity and interaction with biological targets, facilitating their application in drug discovery and material science (S. Sevvanthi et al., 2017).

Antimicrobial Activity

Research on substituted imidazolidinediones and thioxoimidazolidinones has uncovered their potential antimicrobial activity. By synthesizing and evaluating the physico-chemical properties of these compounds, scientists have identified promising candidates for developing new antimicrobial agents, which is crucial in the fight against resistant microbial strains (J F Albuquerque et al., 1999).

Propriétés

IUPAC Name |

5-(2,4-difluorophenyl)-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)6-3-2-5(11)4-7(6)12/h2-4H,1H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAGFHSDFLXSAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2485646.png)

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2485649.png)

![(E)-4-(Dimethylamino)-N-[2-(N,3-dimethylanilino)ethyl]but-2-enamide](/img/structure/B2485661.png)

![N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2485662.png)

![4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485663.png)

![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(4-fluorobenzyl)urea](/img/structure/B2485664.png)

![ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2485665.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2485667.png)